![molecular formula C23H21ClFN5O2S B2542948 1-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111221-98-7](/img/structure/B2542948.png)

1-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

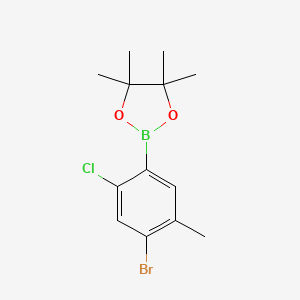

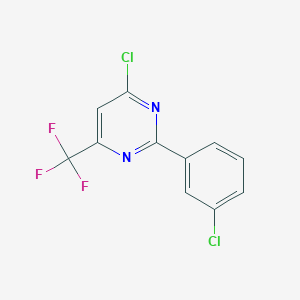

The compound is a derivative of the 1,2,4-triazoloquinazoline class, which is known for its potential biological activities. The specific compound features a 1,2,4-triazolo[4,3-a]quinazoline core, substituted with a 2-chloro-6-fluorobenzyl group via a thioether linkage, a cyclopentyl group, and a 4-methyl-5-oxo moiety. This structure suggests that the compound could exhibit interesting chemical and biological properties, potentially including antioxidant and antifungal activities, as seen in related compounds .

Synthesis Analysis

The synthesis of related 1,2,4-triazoloquinazoline-thiones involves a non-conventional approach where 1,2,4-triazoloquinazolinones are reacted in the presence of 1,4-dioxane and irradiated under microwave conditions. This method provides a rapid and efficient route to the target molecules, as demonstrated by the synthesis of a series of compounds (2a-l) . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic strategy could be employed, with appropriate modifications to incorporate the specific substituents.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazoloquinazoline derivatives is confirmed using spectroscopic methods such as proton nuclear magnetic resonance ((1)H NMR), carbon-13 NMR ((13)C NMR), and high-resolution mass spectrometry (HRMS). These techniques ensure the correct identification of the synthesized compounds, including the presence of the triazoloquinazoline core and the various substituents .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The solvatochromic properties of the 1,2,4-triazoloquinazoline-thiones have been studied, indicating that these compounds exhibit changes in their absorption spectra when dissolved in solvents of different polarities . This suggests that the compound may also display solvatochromism, which could be useful in understanding its interactions with biological molecules. Additionally, the antioxidant activity of related compounds has been assessed using the DPPH method, with some showing significant activity . The inotropic evaluation of similar compounds has been conducted, revealing that certain derivatives can increase stroke volume in isolated rabbit-heart preparations, indicating potential cardiovascular effects .

Future Directions

The future directions in the research of 1,2,4-triazole-containing compounds involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . There is also interest in finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-cyclopentyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClFN5O2S/c1-29-21(32)15-10-9-13(20(31)26-14-5-2-3-6-14)11-19(15)30-22(29)27-28-23(30)33-12-16-17(24)7-4-8-18(16)25/h4,7-11,14H,2-3,5-6,12H2,1H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHWDCUHGIEEDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=C(C=CC=C5Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClFN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-N-cyclopentyl-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/no-structure.png)

![ethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2542875.png)

![2,3,4,5-tetrachloro-6-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2542877.png)

![8-Azaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2542880.png)

![2-chloro-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B2542882.png)

![ethyl 5-[(1-cyanocyclobutyl)(methyl)carbamoyl]-1H-indole-2-carboxylate](/img/structure/B2542888.png)